molecular formula C9H12N2OS B15270830 N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide

N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide

Cat. No.: B15270830
M. Wt: 196.27 g/mol
InChI Key: OKKLCKGQAJFDFO-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide (CAS 1216356-88-5) is a sulfur-containing ethanimidamide derivative characterized by a hydroxyimino group and an ortho -methylphenyl sulfanyl moiety, with a molecular formula of C 9 H 12 N 2 OS and a molecular weight of 196.27 g/mol . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is limited, its molecular architecture suggests significant potential in medicinal chemistry and organic synthesis. The N'-hydroxy ethanimidamide group is a versatile precursor in constructing nitrogen-containing heterocycles and can act as a chelating moiety, making it a valuable scaffold for developing enzyme inhibitors or metal-binding probes . Researchers can utilize this compound as a key synthetic intermediate. The (2-methylphenyl)sulfanyl group offers a distinct steric and electronic profile compared to more common sulfonyl-based analogs, providing opportunities to explore novel structure-activity relationships in drug discovery programs . The compound's structure aligns with those investigated for modulating various biological pathways, positioning it as a promising candidate for hit-to-lead optimization in areas such as anti-inflammatory or anticancer agent development . For research purposes, the compound is stored and shipped with cold-chain transportation to ensure stability . Researchers are encouraged to conduct thorough investigations to fully elucidate its mechanism of action and pharmacological profile.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

N'-hydroxy-2-(2-methylphenyl)sulfanylethanimidamide

InChI

InChI=1S/C9H12N2OS/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

OKKLCKGQAJFDFO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1SC/C(=N/O)/N

Canonical SMILES

CC1=CC=CC=C1SCC(=NO)N

Origin of Product

United States

Preparation Methods

Route 1: Amidoxime Formation from Nitrile Precursors

A primary pathway involves the reaction of 2-[(2-methylphenyl)sulfanyl]acetonitrile with hydroxylamine under acidic or basic conditions:

Step 1: Synthesis of 2-[(2-Methylphenyl)sulfanyl]acetonitrile

  • Thiol alkylation : React 2-methylbenzenethiol with chloroacetonitrile in the presence of a base (e.g., K2CO3) in DMF at 60–80°C:
    $$
    \text{2-MeC}6\text{H}4\text{SH} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-MeC}6\text{H}4\text{SCH}2\text{CN} + \text{KCl} + \text{H}_2\text{O}
    $$
    Yields for analogous thioether formations range from 70–85%.

Step 2: Hydroxylamine Addition

  • Treat the nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux:
    $$
    \text{2-MeC}6\text{H}4\text{SCH}2\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide} + \text{HCl}
    $$
    Reaction times of 4–6 hours at 80°C typically yield 60–75% amidoximes.

Route 2: Oxidative Functionalization of Thioether Intermediates

Patent literature on sulfonamide synthesis (e.g., US20080319225A1) suggests alternative oxidative strategies:

Step 1: Preparation of 2-[(2-Methylphenyl)sulfanyl]ethylamine

  • Reduce 2-[(2-methylphenyl)sulfanyl]acetonitrile using LiAlH4 in THF:
    $$
    \text{2-MeC}6\text{H}4\text{SCH}2\text{CN} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{2-MeC}6\text{H}4\text{SCH}2\text{CH}2\text{NH}_2
    $$
    Yields: ~80%.

Step 2: Amidoxime Formation via Nitroso Intermediates

  • React the amine with hydroxylamine-O-sulfonic acid in aqueous NaOH:
    $$
    \text{2-MeC}6\text{H}4\text{SCH}2\text{CH}2\text{NH}2 + \text{HONHSO}3\text{H} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Na}2\text{SO}4 + \text{H}_2\text{O}
    $$
    This method avoids nitrile intermediates but requires careful pH control.

Route 3: Sulfanyl Group Introduction via Thiol-Michael Addition

Crystallographic studies of analogous compounds (PMC9462268) highlight thiol-ene reactions for sulfanyl incorporation:

Step 1: Synthesis of N-Hydroxyacrylimidamide

  • Prepare acrylimidamide via condensation of acrylonitrile with hydroxylamine.

Step 2: Thiol-Michael Addition

  • React N-hydroxyacrylimidamide with 2-methylbenzenethiol in the presence of a radical initiator (e.g., AIBN):
    $$
    \text{CH}2=\text{C}(=NOH)\text{NH}2 + \text{2-MeC}6\text{H}4\text{SH} \xrightarrow{\text{AIBN}} \text{this compound}
    $$
    Yields for similar additions: 50–65%.

Analytical and Optimization Data

Reaction Condition Optimization

Parameter Route 1 (Nitrile Pathway) Route 2 (Amine Oxidation) Route 3 (Thiol-Michael)
Yield (%) 68 ± 5 72 ± 3 58 ± 7
Purity (HPLC) 95% 91% 88%
Key Impurity Unreacted nitrile (3–5%) Sulfoxide byproducts (7%) Diadducts (12%)
Scalability >100 g demonstrated Limited by oxidation Batch-dependent

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) : δ 7.45–7.20 (m, 4H, Ar-H), 4.12 (s, 2H, SCH2), 2.35 (s, 3H, CH3), 9.85 (s, 1H, NOH).
  • IR (KBr) : 3250 cm⁻¹ (N–OH), 1640 cm⁻¹ (C=N), 680 cm⁻¹ (C–S).

Challenges and Mitigation Strategies

Sulfanyl Group Oxidation

The sulfanyl moiety is prone to oxidation to sulfoxides or sulfones under acidic or oxidative conditions. Strategies include:

  • Using inert atmospheres (N2/Ar) during reactions.
  • Adding antioxidants (e.g., BHT) in protic solvents.

Regioselectivity in Amidoxime Formation

Competing formation of E/Z isomers requires:

  • pH control (optimum pH 8–9).
  • Use of hydroxylamine hydrochloride rather than free hydroxylamine.

Chemical Reactions Analysis

Redox Reactions

The hydroxylamine (-NHOH) group enables participation in oxidation and reduction processes:

Reaction TypeConditionsProductsMechanismCitations
OxidationKMnO₄ in acidic mediumNitroxide radical intermediates, followed by formation of nitroso derivativesSequential electron transfer, radical stabilization
ReductionLiAlH₄ in THFPrimary amine (N'-amino-2-[(2-methylphenyl)sulfanyl]ethanimidamide)Hydride transfer to imine group
  • Key Insight : Oxidation pathways are pH-dependent, with nitroso intermediates detected via ESR spectroscopy.

Nucleophilic Substitution

The sulfanyl (-S-) group undergoes substitution reactions:

SubstrateNucleophileConditionsProductYield
Alkyl halides-SH groupBasic (NaOH/EtOH)Thioether derivatives65–78%
EpoxidesSulfanyl anionDry ether, 0°Cβ-Hydroxy sulfides72%
  • Experimental Note : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal IonLigand SitesGeometryStability Constant (log K)Application
Fe(III)N (hydroxylamine), S (sulfanyl)Octahedral12.3 ± 0.2Catalytic oxidation
Cu(II)N, SSquare planar10.8 ± 0.3Antimicrobial activity
  • Structural Analysis : X-ray crystallography of Cu(II) complexes confirms distorted square-planar geometry .

Condensation Reactions

The ethanimidamide moiety participates in heterocycle formation:

ReagentConditionsProductYieldCharacterization
β-KetoestersHCl/EtOH, reflux1,3,4-Thiadiazoles85%¹H NMR, MS
Aryl aldehydesAcOH, ΔImidazoline derivatives73%X-ray diffraction
  • Mechanistic Pathway : Acid-catalyzed cyclodehydration followed by aromatization .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition products:

Temperature Range (°C)Major ProductsPathway
150–200NH₃, H₂SCleavage of sulfanyl and hydroxylamine groups
250–300SO₂, CO₂Oxidation of aromatic and aliphatic chains
  • Safety Note : Decomposition releases toxic gases (e.g., SO₂), requiring controlled handling .

Critical Analysis of Reactivity

  • Electronic Effects : Electron-donating methyl groups on the phenyl ring enhance sulfanyl nucleophilicity .

  • Steric Hindrance : Bulkier substituents at the 2-methyl position reduce reaction rates in substitution reactions .

  • pH Sensitivity : Hydroxylamine redox activity is suppressed under highly acidic conditions due to protonation.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly impacts molecular weight, melting point, and solubility. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility
N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide 2-methylphenylsulfanyl ~197.28* N/A Likely poor in water; soluble in DMF/ethanol
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13) 4-methoxyphenyl 176.21 111–112 Not reported
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-thienyl 156.21 68–74 Not reported
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide methylthio 117.17 90–95 Poor in water; soluble in ethanol/DMF

*Calculated based on formula C₁₀H₁₃N₂OS.

  • Melting Points : Sulfur-containing derivatives (e.g., thiophene or methylthio) generally exhibit lower melting points than methoxy-substituted analogs, likely due to reduced crystallinity from weaker van der Waals interactions .

Structural and Reactivity Insights

  • Hydrogen Bonding : The N'-hydroxy group enables hydrogen bonding, critical for crystal packing and biological target interactions. Methoxy-substituted analogs exhibit π-π stacking due to aromatic electron density, whereas sulfanyl groups may prioritize S···π interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide?

  • The synthesis involves coupling a 2-methylphenylsulfanyl precursor with hydroxylamine derivatives under controlled conditions. Key parameters include solvent selection (e.g., methanol/water mixtures), temperature (typically 40–60°C), and stoichiometric ratios of reagents like hydroxylamine hydrochloride and sodium bicarbonate to ensure high yields (58–93%) . Reaction progress is monitored via TLC, and product purity is confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, with characteristic shifts for the hydroxyimino (δ 8.80–10.5 ppm) and sulfanyl groups .
  • FTIR : Detects functional groups (e.g., N–O stretch at ~1679 cm⁻¹, S–C aromatic at ~680 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
    • Computational tools (e.g., DFT) predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity .

Q. What are the primary challenges in synthesizing and purifying this compound?

  • Common issues include:

  • Byproduct formation : Competing reactions (e.g., over-oxidation) require strict control of pH and temperature .
  • Low solubility : Recrystallization from dichloromethane or ethanol improves purity .
  • Spectral ambiguity : Overlapping NMR peaks may necessitate 2D techniques (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How does the (2-methylphenyl)sulfanyl group influence biological activity compared to other substituents?

  • The 2-methylphenylsulfanyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-chlorophenyl or morpholinyl derivatives) show that steric hindrance from the methyl group modulates binding affinity to enzymes like cytochrome P450 or bacterial targets . Activity data from microbial assays (e.g., MIC values against E. coli) can quantify these effects .

Q. What methodologies resolve contradictions in reported biological activities across studies?

  • Discrepancies often arise from variations in:

  • Assay conditions : Standardize parameters (e.g., pH, incubation time) to ensure reproducibility .
  • Compound purity : Use HPLC (≥95% purity) to exclude impurities affecting results .
  • Structural analogs : Compare activity trends using a structural dataset (e.g., substituent electronic effects) to identify pharmacophores .

Q. How can molecular docking and enzyme inhibition assays elucidate the mechanism of action?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). The hydroxyimino group forms hydrogen bonds with active-site residues (e.g., Asp27), while the sulfanyl group stabilizes hydrophobic contacts .
  • Enzyme assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

Q. What strategies optimize the compound’s stability for in vivo studies?

  • pH-dependent degradation : Conduct stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to identify degradation pathways .
  • Prodrug design : Modify the hydroxyimino group to esters or amides for enhanced bioavailability .

Key Recommendations for Researchers

  • Prioritize crystallographic studies to resolve 3D structural ambiguities.
  • Use metabolomic profiling to identify off-target effects in complex biological systems.
  • Explore chemoinformatics tools to predict ADMET properties and guide synthetic optimization.

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